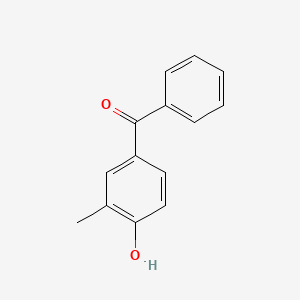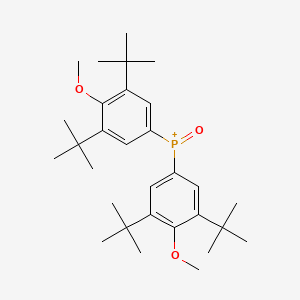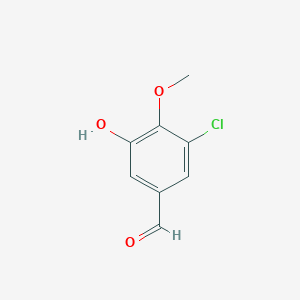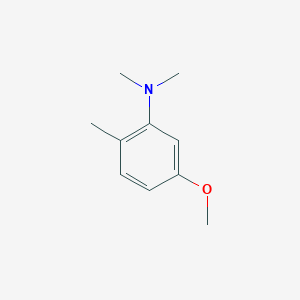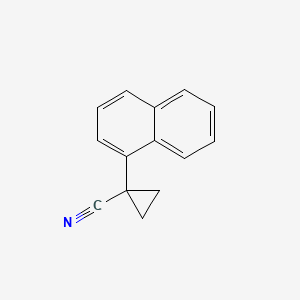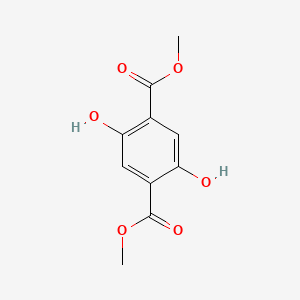![molecular formula C30H20N2 B3178459 5,11-Diphenylindolo[3,2-b]carbazole CAS No. 58328-30-6](/img/structure/B3178459.png)
5,11-Diphenylindolo[3,2-b]carbazole
概要
説明
5,11-Diphenylindolo[3,2-b]carbazole is a chemical compound that has been studied for its potential applications in materials chemistry . It has been used in the synthesis of non-conjugated polymers with blue light emission .
Synthesis Analysis
The synthesis of indolo[3,2-b]carbazole derivatives, including 5,11-Diphenylindolo[3,2-b]carbazole, often involves an N–C coupling reaction . For example, novel indolo[3,2-b]carbazole derivatives have been synthesized starting from tetra-tert-butylated 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles .Molecular Structure Analysis
The molecular structure of 5,11-Diphenylindolo[3,2-b]carbazole has been analyzed using various techniques such as MS spectrum, 1H NMR spectrum, and FT-IR spectrum . The HOMO and LUMO of monomers and polymers have been calculated at the def2-TZVP level .Chemical Reactions Analysis
The chemical reactions involving 5,11-Diphenylindolo[3,2-b]carbazole are typically associated with the introduction of electron-withdrawing and electron-donating units . This can lead to changes in the electron distribution and the molecular orbital (HOMO–LUMO) of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,11-Diphenylindolo[3,2-b]carbazole have been studied using various techniques. The non-conjugated polymers exhibited excellent thermal stability and solubility . The resultant polymers with different side groups showed blue light emission spectra from 427 nm to 461 nm .科学的研究の応用
1. Synthesis and Structural Analysis
5,11-Diphenylindolo[3,2-b]carbazole and its derivatives are synthesized through various methods, including Fischer indolization, condensation with aldehydes, and palladium-mediated cyclization. These compounds are used in structural studies due to their unique configurations and efficiency as ligands for specific receptors like the TCDD (Ah) receptor (Tholander & Bergman, 1999).
2. Development of Coordination Polymers
Indolo[3,2-b]carbazole-based ligands are utilized in creating metal-organic coordination polymers with distinct structural properties, like layered or 3D frameworks. These polymers exhibit promising applications in the field of materials science due to their unique fluorescent properties (Khan et al., 2018).
3. Organic Light-Emitting Diodes (OLEDs)
Various derivatives of 5,11-Diphenylindolo[3,2-b]carbazole are synthesized and used as hole-transporting materials in OLEDs. Their different substituted positions on the compound significantly affect optical, electrochemical, and electroluminescent properties, making them valuable for creating efficient light-emitting devices (Zhao et al., 2007).
4. Organic Field-Effect Transistors (OFETs)
Derivatives of indolo[3,2-b]carbazole are synthesized for use in p-channel OFETs. Their high level of crystallinity, solubility, and effective film formation techniques contribute significantly to the development of transistors with notable hole mobility (Boudreault et al., 2010).
5. Chemical Synthesis and Modification
The compound is used as a precursor in various chemical syntheses, leading to the creation of novel derivatives with functional properties. These derivatives are essential in advancing research in organic chemistry and material science (Irgashev et al., 2017).
6. Photophysical and Electrochemical Studies
5,11-Diphenylindolo[3,2-b]carbazole derivatives are studied for their photophysical and electrochemical properties. These studies are crucial for understanding the compound's potential applications in electronic devices and materials (Zhao et al., 2007).
将来の方向性
The future directions for the study of 5,11-Diphenylindolo[3,2-b]carbazole could involve further exploration of its potential applications in materials chemistry, particularly in the synthesis of non-conjugated polymers with blue light emission . This could open up new avenues for the development of highly efficient and stable blue OLEDs .
特性
IUPAC Name |
5,11-diphenylindolo[3,2-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-3-11-21(12-4-1)31-27-17-9-7-15-23(27)25-20-30-26(19-29(25)31)24-16-8-10-18-28(24)32(30)22-13-5-2-6-14-22/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHKYDYDUMBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

